![molecular formula C8H11N3O B1479369 6-((Cyclopropylmethyl)amino)pyridazin-3-ol CAS No. 1935469-36-5](/img/structure/B1479369.png)
6-((Cyclopropylmethyl)amino)pyridazin-3-ol
Overview
Description
Synthesis Analysis
Pyridazine synthesis involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis
Pyridazine-based systems are less common in the literature than other diazines (pyrimidine and pyrazine). Various pyridazine-based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Scientific Research Applications
PDE-III Inhibition
Pyridazinone derivatives have been identified as potent inhibitors of phosphodiesterase III (PDE-III), which can be used to treat cardiovascular diseases by increasing cardiac output without significant changes in heart rate .
Calcium Ion Influx Inhibition
Some derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation. This suggests a potential application in preventing thrombosis or as an antiplatelet agent .
Vasodilatory Activity
Amide derivatives of pyridazinone have shown vasodilatory activity, indicating possible use in treating hypertension or other conditions requiring vasodilation .
Mechanism of Action
- The primary target of 6-((Cyclopropylmethyl)amino)pyridazin-3-ol is serine/threonine-protein kinase pim-1 in humans . Pim-1 is involved in various cellular processes, including cell survival, proliferation, and differentiation.
- The compound’s capacity to inhibit calcium ion influx is crucial for platelet aggregation activation . This inhibition likely affects platelet function and clotting.
Target of Action
Mode of Action
properties
IUPAC Name |
3-(cyclopropylmethylamino)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-4-3-7(10-11-8)9-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQIOEDSUSBCDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Cyclopropylmethyl)amino)pyridazin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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